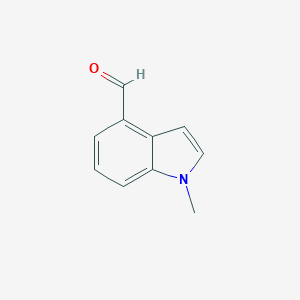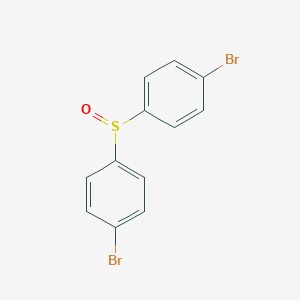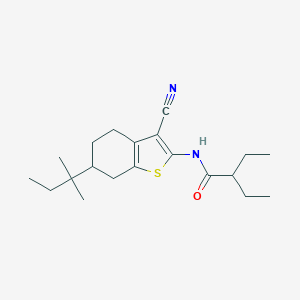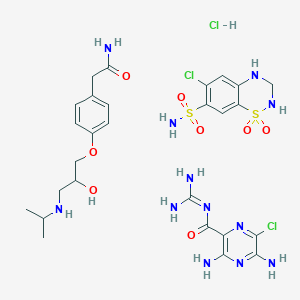
Licorisoflavan A
Descripción general
Descripción
Licorisoflavan A is a naturally occurring phenolic compound that belongs to the class of hydroxyisoflavans. This compound exhibits significant antibacterial activity and has been used in traditional Chinese medicine for various therapeutic purposes.
Aplicaciones Científicas De Investigación
Licorisoflavan A has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound exhibits antibacterial and antioxidant properties, making it useful in studying microbial inhibition and oxidative stress.
Medicine: It has potential therapeutic applications in treating infections and inflammatory conditions.
Industry: The compound is used in the development of natural product-based pharmaceuticals and cosmetics.
Mecanismo De Acción
Licorisoflavan A, also known as 5-O-Methyllicoricidin, is a bioactive compound isolated from Glycyrrhizae Radix . This compound has been reported for its neuroprotective effects and has been the subject of various studies due to its potential therapeutic properties.
Target of Action
The primary targets of this compound are the Brain-Derived Neurotrophic Factor (BDNF) and Tyrosine kinase B (TrkB) pathway, and α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors . These targets play a crucial role in neuroprotection and are involved in the regulation of various neural mechanisms .
Mode of Action
This compound interacts with its targets, leading to significant changes in their activity. It effectively attenuates the expressions of BDNF, TrkB, and the phosphorylations of cAMP response element binding protein (CREB), extracellular signal-regulated kinase (ERK)-1/2, eukaryotic elongation factor 2 (eEF2), mammalian target of rapamycin (mTOR), initiation factor 4E-binding protein 1 (4E-BP-1), and p70 ribosomal protein S6 kinase (p70S6K) in the hippocampus .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the BDNF-TrkB pathway and AMPA receptors . These pathways are crucial for neural mechanisms and are associated with neuroprotection .
Result of Action
The molecular and cellular effects of this compound’s action include the restoration of Chronic Mild Stress (CMS)-induced changes in various tests . It also reverses the decreases in synaptic proteins post-synaptic density protein 95 (PSD-95) and AMPA receptor subunit glutamate receptor 1 (GluR1) caused by CMS .
Action Environment
It’s worth noting that the compound’s effects were observed in the context of chronic mild stress in mice
Análisis Bioquímico
Biochemical Properties
Licorisoflavan A interacts with various enzymes and proteins. It has been found to be involved in the Brain-derived neurotrophic factor (BDNF)-tyrosine kinase B (TrkB) pathway and AMPA receptors . The nature of these interactions involves the attenuation of the expressions of BDNF, TrkB, and the phosphorylations of cAMP response element binding protein (CREB), extracellular signal-regulated kinase (ERK)-1/2, eukaryotic elongation factor 2 (eEF2), mammalian target of rapamycin (mTOR), initiation factor 4E-binding protein 1 (4E-BP-1), and p70 ribosomal protein S6 kinase (p70S6K) in the hippocampus of mice .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by restoring Chronic mild stress (CMS)-induced changes in sucrose preference test (SPT), forced swimming test (FST), and tail suspension test (TST), without altering the locomotion in open field test (OFT) . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it can reverse the decreases in synaptic proteins post-synaptic density protein 95 (PSD-95) and α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor subunit glutamate receptor 1 (GluR1) caused by CMS .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Licorisoflavan A involves several steps, starting from licoricidin. The key step is the methylation of the hydroxyl group at the 7-position of licoricidin. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources, particularly Glycyrrhiza uralensis. The roots are dried, ground, and subjected to supercritical CO2 extraction with ethanol as a modifier to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
Licorisoflavan A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Licoricidin: The parent compound of Licorisoflavan A, also isolated from Glycyrrhiza uralensis, with similar antibacterial properties.
Glycyrrhizic Acid: Another compound from licorice with anti-inflammatory and antiviral properties.
Resveratrol: A phenolic compound found in grapes with antioxidant and anticancer activities.
Uniqueness
This compound is unique due to its specific methylation at the 7-position, which enhances its antibacterial activity compared to its parent compound, licoricidin .
Propiedades
IUPAC Name |
4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O5/c1-16(2)7-9-20-23(28)12-11-19(26(20)29)18-13-22-25(32-15-18)14-24(30-5)21(27(22)31-6)10-8-17(3)4/h7-8,11-12,14,18,28-29H,9-10,13,15H2,1-6H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAAEAXMNLVRCZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156136 | |
| Record name | 5-O-Methyllicoricidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129314-37-0 | |
| Record name | Licorisoflavan A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129314-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-O-Methyllicoricidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-Methyllicoricidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICORISOFLAVAN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW8U2YD8JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has the structure of 5-O-Methyllicoricidin been fully elucidated?
A2: Yes, the structure of 5-O-Methyllicoricidin has been determined through spectroscopic analysis and confirmed by total synthesis. [, , ] While the specific spectroscopic data is not provided in the abstracts, the studies confirm the compound's identity and provide a basis for further research on its properties and biological activity.
Q2: Are there any studies exploring the potential applications of 5-O-Methyllicoricidin beyond its interaction with benzodiazepine binding sites?
A3: Currently, the available research primarily focuses on 5-O-Methyllicoricidin's isolation, identification, and its stimulatory effect on benzodiazepine binding. [, , ] Further studies are needed to explore its other potential pharmacological activities, such as anxiolytic effects, and to investigate its safety and efficacy in preclinical models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)











